![molecular formula C11H12N2O B1487097 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol CAS No. 2109602-05-1](/img/structure/B1487097.png)
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol
Overview
Description
The compound is a pyrimidinol derivative with a bicyclic heptene group attached. Pyrimidinols are a type of organic compound that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a hydroxyl group (-OH). The bicyclic heptene group indicates a seven-membered carbon ring structure with two rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique allows for the determination of the physical and chemical properties of atoms or the molecules in which they are contained.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. These properties could include things like its melting point, boiling point, solubility in various solvents, and its reactivity with other chemical species .Scientific Research Applications
Synthesis and Chemical Transformations
- A study by Šála et al. (2006) described the synthesis of various novel racemic carbocyclic nucleosides derived from bicyclo[2.2.1]hept-5-ene-2,2-dimethanol, demonstrating the potential for constructing diverse nucleoside analogs from this bicyclic compound (Šála et al., 2006).
- Helmchen et al. (1993) achieved the synthesis of (+)-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-one, a key intermediate for producing compounds like aristeromycin, an antiviral antibiotic, highlighting the utility of these bicyclic structures in medicinal chemistry (Helmchen et al., 1993).
Pharmacological Applications
- Tănase et al. (2019) synthesized new 1′-homocarbanucleoside analogs with substituted bicyclo[2.2.1]heptane as the sugar moiety. These analogs were evaluated against various viruses, with some showing comparable activity to acyclovir, suggesting their potential as antiviral agents (Tănase et al., 2019).
- Mohamed et al. (2010) explored the antimicrobial and anti-inflammatory properties of novel bicyclic and tricyclic pyrimidine derivatives, indicating their potential therapeutic applications (Mohamed et al., 2010).
Anti-Fibrotic Activity
- A study by Gu et al. (2020) on novel 2-(pyridin-2-yl) pyrimidine derivatives showed significant anti-fibrotic activities, outperforming known drugs like Pirfenidone, suggesting the relevance of these compounds in treating fibrosis (Gu et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, if the compound is particularly reactive, it could pose a risk of fire or explosion. Additionally, if the compound is toxic or bioactive, it could pose health risks if improperly handled .
properties
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-5-10(12-6-13-11)9-4-7-1-2-8(9)3-7/h1-2,5-9H,3-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZDKEABCACPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




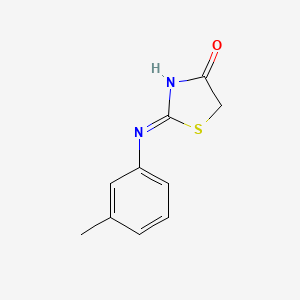
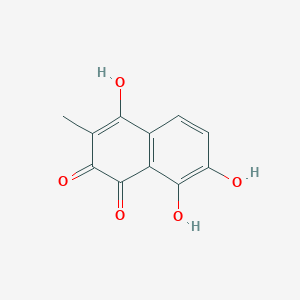

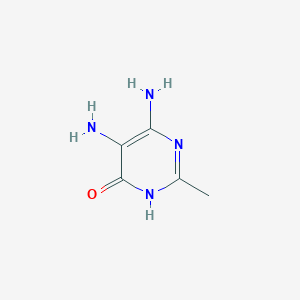
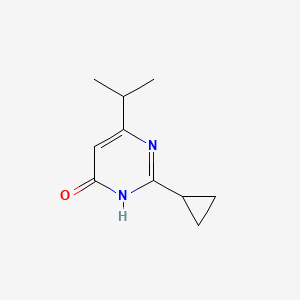

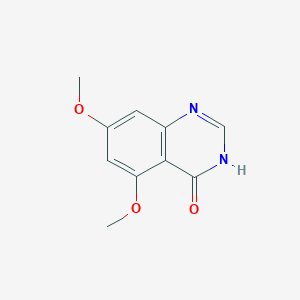

![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)
![1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1487032.png)

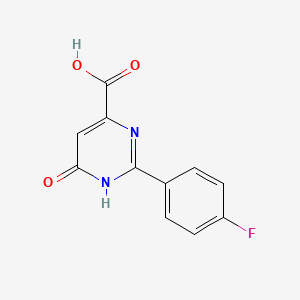
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1487037.png)